molecular formula C20H25NO4S B2819302 2,3,4-trimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide CAS No. 2034451-72-2

2,3,4-trimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide

Cat. No.: B2819302
CAS No.: 2034451-72-2
M. Wt: 375.48
InChI Key: XURJDTAIBFFJIH-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with three methoxy groups and a thiophene-containing cyclopentyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,4-Trimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets. The methoxy groups and the thiophene ring play crucial roles in binding to these targets, which may include enzymes or receptors involved in various biological pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2,3,4-Trimethoxybenzamide: Lacks the thiophene and cyclopentyl moieties, resulting in different biological activity.

    N-((1-(Thiophen-3-yl)cyclopentyl)methyl)benzamide: Lacks the methoxy groups, affecting its binding affinity and specificity.

    2,3,4-Trimethoxy-N-(cyclopentylmethyl)benzamide: Lacks the thiophene ring, altering its electronic properties and reactivity.

Uniqueness

2,3,4-Trimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is unique due to the combination of its methoxy-substituted benzamide core and the thiophene-containing cyclopentyl moiety. This unique structure imparts specific electronic and steric properties that enhance its potential as a bioactive compound and a versatile building block in synthetic chemistry.

Biological Activity

2,3,4-trimethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide, with the CAS number 2034451-72-2, is a compound that has garnered interest for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound's molecular formula is C20H25NO4SC_{20}H_{25}NO_4S, with a molecular weight of 375.5 g/mol. The structure features a benzamide core with three methoxy groups and a thiophen-3-yl cyclopentyl substituent, which may contribute to its biological properties.

PropertyValue
CAS Number2034451-72-2
Molecular FormulaC20H25NO4S
Molecular Weight375.5 g/mol

Therapeutic Applications

Due to its structural characteristics, this compound may hold promise in several therapeutic areas:

  • Pain Management : Analogous compounds have been studied for their analgesic properties.
  • Neurodegenerative Diseases : Potential neuroprotective effects could be explored for conditions like Alzheimer's or Parkinson's disease.
  • Cancer Therapy : Investigating the compound's ability to influence cell growth could lead to novel cancer treatments.

Case Studies and Research Findings

While direct studies on this compound are sparse, related compounds provide insights into its potential efficacy:

  • Study on Benzamide Derivatives : A study demonstrated that certain benzamide derivatives exhibited significant anti-inflammatory activity in vivo by inhibiting COX enzymes .
  • Neuroprotective Effects : Research on methoxy-substituted compounds showed promise in protecting neuronal cells from oxidative stress .
  • Cancer Cell Lines : A related compound was found to induce apoptosis in breast cancer cell lines through caspase activation .

Comparative Analysis of Similar Compounds

To contextualize the potential activity of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityReference
2-Methoxy-N-(1-cyclopentyl)-benzamideAnalgesic and anti-inflammatory
N-(4-methoxyphenyl)-N'-(cyclohexyl)-benzamideNeuroprotective effects
N-(thiophen-2-yl)-N'-(cyclohexyl)-benzamideInduction of apoptosis in cancer cells

Properties

IUPAC Name

2,3,4-trimethoxy-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S/c1-23-16-7-6-15(17(24-2)18(16)25-3)19(22)21-13-20(9-4-5-10-20)14-8-11-26-12-14/h6-8,11-12H,4-5,9-10,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURJDTAIBFFJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NCC2(CCCC2)C3=CSC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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